![molecular formula C12H11N5O2S B2573846 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034371-48-5](/img/structure/B2573846.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
BenchChem offers high-quality N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antiproliferative Activities : Compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized and evaluated for their antiproliferative activities. These derivatives, particularly when they inhibit the proliferation of endothelial and tumor cells, indicate potential applications in cancer therapy (Ilić et al., 2011).
Antimicrobial Properties : New thienopyrimidine derivatives, which share structural similarities with the target compound, have demonstrated pronounced antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Chemical Synthesis and Characterization
Heterocyclic Compounds Synthesis : Research indicates the utility of related compounds as intermediates in the synthesis of diverse heterocyclic structures. These findings are crucial for developing pharmaceuticals and materials science applications (Ramesha et al., 2016).
Structural and Computational Analyses : Studies focusing on the synthesis, crystal structure characterization, and theoretical analyses (such as DFT calculations and Hirshfeld surface analysis) of triazolo[4,3-b]pyridazine derivatives provide foundational knowledge for the rational design of compounds with desired properties (Sallam et al., 2021).
Potential Therapeutic Applications
Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines, structurally related to the query compound, have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities, indicating their potential as cardiovascular agents (Sato et al., 1980).
Antioxidant and Anticancer Activities : Novel derivatives featuring the triazolopyridazine core have shown significant antioxidant and anticancer activities, suggesting their application in developing new therapeutic agents (Tumosienė et al., 2020).
Wirkmechanismus
Target of Action
Related compounds have been found to interact with cell division proteins such as zipa in escherichia coli and shigella flexneri .
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target proteins .
Biochemical Pathways
Given its potential interaction with cell division proteins, it may influence cellular proliferation and growth .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Based on its potential targets, it may influence cell division and growth .
Eigenschaften
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-19-11-5-4-9-14-15-10(17(9)16-11)7-13-12(18)8-3-2-6-20-8/h2-6H,7H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBPUFIZPJICJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.